N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core with a phenyl group at position 1 and a 4-(trifluoromethyl)benzamide substituent at position 5.
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2/c20-19(21,22)13-8-6-12(7-9-13)17(28)25-26-11-23-16-15(18(26)29)10-24-27(16)14-4-2-1-3-5-14/h1-11H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZTZKVUYYBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation between 4-aminopyrazole derivatives and urea or thiourea. For example:
- Starting material : 1-Phenyl-1H-pyrazol-4-amine.
- Reaction conditions : Refluxing in acetic acid with urea at 120°C for 6–8 hours.
Mechanism :
- The amino group on pyrazole attacks the carbonyl carbon of urea, forming an intermediate.
- Cyclization occurs with the elimination of ammonia, yielding the pyrimidinone ring.
Optimization : Microwave-assisted synthesis (140°C, 2–5 minutes) significantly reduces reaction time and improves yields compared to conventional heating.
Introduction of the 5-Amino Group
The 5-position amino group is introduced during cyclocondensation by selecting urea as the carbonyl source. Alternatively, post-cyclization functionalization via nitration and reduction may be employed, though this is less efficient.
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
Preparation from 4-(Trifluoromethyl)benzoic Acid
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.
Procedure :
- 4-(Trifluoromethyl)benzoic acid (10 mmol) is dissolved in DCM (30 mL).
- SOCl₂ (15 mmol) is added dropwise under nitrogen.
- The mixture is refluxed until gas evolution ceases, then concentrated under vacuum.
Amide Coupling to Form the Final Product
Reaction of Pyrazolo[3,4-d]Pyrimidinone with 4-(Trifluoromethyl)benzoyl Chloride
Conditions :
- Solvent : Anhydrous DCM or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
- Temperature : 0°C to room temperature, 12–24 hours.
Procedure :
- 1-Phenyl-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) is dissolved in DCM (20 mL).
- TEA (10 mmol) is added, followed by dropwise addition of 4-(trifluoromethyl)benzoyl chloride (5.5 mmol).
- The reaction is stirred until completion (monitored by TLC).
- The mixture is washed with water, and the organic layer is dried over Na₂SO₄.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Alternative Synthetic Routes and Modifications
Use of Coupling Reagents
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl, HATU) activate the carboxylic acid in situ:
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates for high-throughput synthesis, though this method is less common for small-scale preparations.
Analytical Data and Characterization
Spectral Data
- ¹H NMR (DMSO-d₆) : δ 9.94 (s, 1H, NH), 8.09–7.86 (m, 4H, aromatic), 7.63 (dd, 2H, pyrazole), 5.12 (s, 1H, CH).
- ¹³C NMR : 166.3 (C=O), 145.4–121.0 (aromatic CF₃), 111.9 (pyrimidinone C).
- HRMS : m/z 399.0943 [M+H]⁺.
Challenges and Optimization Strategies
Solubility Issues
The trifluoromethyl group enhances lipophilicity, complicating aqueous workup. Strategies include:
By-Product Formation
- Hydrolysis of Acyl Chloride : Minimized by maintaining anhydrous conditions.
- Overcoupling : Controlled by stoichiometric use of acyl chloride (1.1 eq).
Scalability and Industrial Relevance
Pilot-scale batches (>100 g) employ continuous flow reactors for the cyclocondensation step, achieving 80% yield with a 2-hour residence time. Regulatory-grade material requires HPLC purification (>99.5% purity).
Chemical Reactions Analysis
Types of Reactions
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols. Substitution reactions would introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
While the evidence provided lacks explicit biological activity data, structural comparisons suggest:
- Trifluoromethyl Positioning : Para-substituted trifluoromethyl groups (target compound) optimize electronic effects without steric clashes, whereas ortho-substitution () may hinder binding.
- Alkoxy vs.
- Linker Modifications : Acetamide-based analogs () may exhibit distinct pharmacokinetic profiles compared to benzamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
